Catalytic Efficiency for Second-Step Dehalogenation (PCHL→TCDL): LinBMI vs. LinBUT—Approximately 500-Fold Difference
PCHL is the only substrate that cleanly discriminates LinB variant second-step competence. The specificity constant (kcat/KM) for the PCHL→TCDL conversion was measured at 1.0 ± 0.3 × 10³ M⁻¹s⁻¹ for LinBMI (the MI1205 enzyme), whereas LinBUT (the UT26 enzyme) showed a value of only 2.0 ± 1 M⁻¹s⁻¹, representing a ca. 500-fold difference in catalytic efficiency [1]. For the first-step conversion (β-HCH→PCHL), LinBMI's kcat/KM was 1.9 ± 0.08 × 10² M⁻¹s⁻¹ vs. 17 ± 0 M⁻¹s⁻¹ for LinBUT, amounting to a more modest ~11-fold difference [1]. This demonstrates that the second-step conversion of PCHL is the primary kinetic bottleneck that distinguishes LinB variants. No other HCH-pathway intermediate exhibits this magnitude of kinetic discrimination across naturally occurring LinB enzymes.
| Evidence Dimension | Specificity constant kcat/KM for PCHL→TCDL conversion (M⁻¹s⁻¹) |
|---|---|
| Target Compound Data | LinBMI with PCHL as substrate: kcat/KM = 1.0 ± 0.3 × 10³ M⁻¹s⁻¹ (100% reference) |
| Comparator Or Baseline | LinBUT with PCHL as substrate: kcat/KM = 2.0 ± 1 M⁻¹s⁻¹ (0.2% of LinBMI value) |
| Quantified Difference | ~500-fold difference in catalytic efficiency; LinBUT is essentially incompetent for the second-step reaction |
| Conditions | Purified recombinant LinB enzymes; assayed in 50 mM phosphate buffer (pH 7.5) at 37°C; data from Okai et al. 2013 Table 1 |
Why This Matters
For laboratories engineering or screening LinB variants for enhanced β-HCH degradation, PCHL is the indispensable substrate for quantifying second-step competence, and generic substitution by other chlorocyclohexanols would miss this variant-discriminating kinetic signal entirely.
- [1] Okai M, Ohtsuka J, Imai LF, Mase T, Moriuchi R, Tsuda M, Nagata K, Nagata Y, Tanokura M. Crystal Structure and Site-Directed Mutagenesis Analyses of Haloalkane Dehalogenase LinB from Sphingobium sp. Strain MI1205. J Bacteriol. 2013;195(11):2642-2651. Table 1 (PMC4230811). doi:10.1128/JB.02020-12 View Source
